![molecular formula C30H34F3N7O4S B608598 (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)

(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

描述

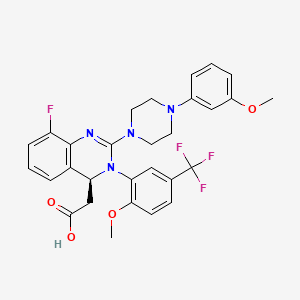

LIT-001 is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist. It was first described in the literature in 2018. LIT-001 has shown potential as a therapeutic agent in the treatment of social disorders like autism due to its ability to reduce social deficits in animal models .

作用机制

LIT-001 通过作为催产素受体的激动剂以及加压素受体的混合激动剂和拮抗剂发挥作用。它对催产素受体比加压素 V1A 受体具有更高的选择性,并且仅在高浓度下表现出对 V1A 受体的拮抗作用。LIT-001 也是加压素 V2 受体的激动剂。 涉及的分子靶标和途径包括催产素受体和加压素受体,这些受体与社会行为和体液稳态有关 .

生化分析

Biochemical Properties

LIT-001 is a nonpeptide oxytocin receptor (OT-R) agonist . It acts on the two main signal transduction pathways of this receptor . It has been shown to interact with oxytocin receptors and vasopressin receptors . The nature of these interactions involves binding to these receptors and initiating a cascade of biochemical reactions .

Cellular Effects

LIT-001 has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce social deficits in a mouse model of autism, specifically the μ-opioid receptor knockout mouse model .

Molecular Mechanism

The molecular mechanism of action of LIT-001 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the oxytocin receptor and vasopressin V2 receptor . This action occurs at similar concentrations as for the oxytocin receptor .

Temporal Effects in Laboratory Settings

The effects of LIT-001 over time in laboratory settings have been studied. It has been shown that LIT-001 has a relatively long elimination half-life in rodents . This gives it an advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .

Dosage Effects in Animal Models

The effects of LIT-001 vary with different dosages in animal models . For instance, it has been shown that acutely administered LIT-001 (1, 3, and 10 mg/kg) in MAM-exposed males and females on social behaviour, communication and cognition .

Metabolic Pathways

The metabolic pathways that LIT-001 is involved in are related to its interactions with oxytocin and vasopressin receptors

Transport and Distribution

It is known that LIT-001 shows blood–brain barrier permeability .

Subcellular Localization

It is known that LIT-001 shows blood–brain barrier permeability , suggesting that it may be localized within brain cells.

准备方法

LIT-001 的合成路线涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。反应条件通常涉及使用有机溶剂、催化剂和受控温度。 LIT-001 的工业生产方法可能会涉及扩大这些合成路线,同时通过优化的反应条件和纯化技术确保纯度和收率 .

化学反应分析

科学研究应用

LIT-001 具有广泛的科学研究应用,包括:

化学: 用作研究催产素受体激动作用的工具化合物。

生物学: 研究其对动物模型的社会行为和认知功能的影响。

医学: 用于治疗自闭症和精神分裂症等社会障碍的潜在治疗剂。

相似化合物的比较

LIT-001 在结构上与 TC OT 39 和 WAY-267464 类似。与这些化合物相比,LIT-001 对催产素受体的选择性高于加压素 V1A 受体。它还表现出改进的药代动力学特性,例如血脑屏障通透性和啮齿动物中相对较长的消除半衰期。 这些特性使 LIT-001 独特且可能作为治疗剂更有效 .

类似化合物

- TC OT 39

- WAY-267464

- PF-06655075

- Pro8-催产素

- SSR126768A

- 阿托西班

属性

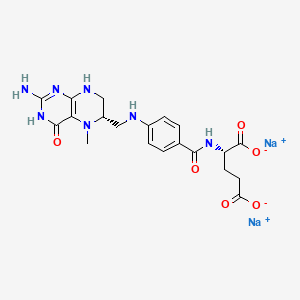

IUPAC Name |

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHSRXWFCSEPQQ-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

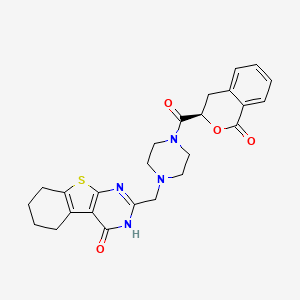

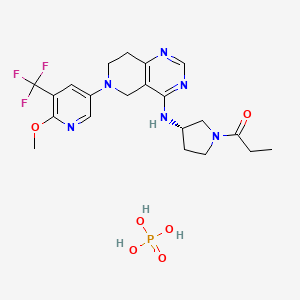

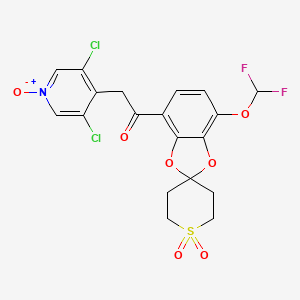

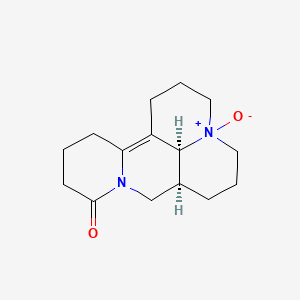

Feasible Synthetic Routes

Q1: What makes LIT-001 unique compared to other oxytocin-related compounds?

A1: LIT-001 stands out as the first nonpeptide full agonist of the oxytocin receptor (OT-R) [, ]. Unlike peptide-based oxytocin agonists, LIT-001 offers advantages such as improved stability and potential for oral administration, making it a promising candidate for therapeutic development.

Q2: How does LIT-001 interact with the oxytocin receptor and what are the downstream effects?

A2: While the precise molecular interactions of LIT-001 with OT-R haven't been fully elucidated in the provided abstracts, it functions as a full agonist, meaning it binds to and activates the receptor in a manner similar to the endogenous ligand, oxytocin. This activation triggers downstream signaling pathways associated with social behavior, cognition, and pain perception [, , , ].

Q3: What evidence supports the therapeutic potential of LIT-001 in autism spectrum disorders?

A3: Preclinical studies using a mouse model of autism have shown that LIT-001 effectively improves social interaction after peripheral administration []. This finding highlights its potential for addressing social deficits, a core symptom of autism spectrum disorders.

Q4: Are there any other potential therapeutic applications for LIT-001 besides autism?

A4: Beyond its promising role in autism, research suggests that LIT-001 might offer therapeutic benefits in other areas. Studies point towards its potential in alleviating inflammatory pain [] and addressing cognitive impairments in a neurodevelopmental model of schizophrenia [].

Q5: What is known about the structure-activity relationship (SAR) of LIT-001 and its analogs?

A5: While the provided abstracts don't delve into specific SAR details for LIT-001, the research emphasizes that designing centrally active nonpeptide agonists for vasopressin/oxytocin receptors requires a nuanced understanding of the subtle structure-affinity and structure-efficacy relationships []. This suggests that even minor modifications to the LIT-001 structure could significantly impact its binding affinity, efficacy, and selectivity for the OT-R.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。